molecular formula C16H21F2NO4 B13302347 tert-Butyl N-(2-{[4-(difluoromethoxy)phenyl]methyl}-3-oxopropyl)carbamate

tert-Butyl N-(2-{[4-(difluoromethoxy)phenyl]methyl}-3-oxopropyl)carbamate

Cat. No.: B13302347
M. Wt: 329.34 g/mol
InChI Key: JCGFAZCMVVQNKU-UHFFFAOYSA-N
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Description

This compound is a carbamate derivative featuring a tert-butyl protecting group, a 3-oxopropyl backbone, and a 4-(difluoromethoxy)benzyl substituent. The difluoromethoxy group (–OCF₂H) introduces significant electronegativity and metabolic stability compared to non-fluorinated analogs. Such structural attributes make it valuable in medicinal chemistry as a protease inhibitor intermediate or a building block for bioactive molecules.

Properties

Molecular Formula

C16H21F2NO4

Molecular Weight

329.34 g/mol

IUPAC Name

tert-butyl N-[2-[[4-(difluoromethoxy)phenyl]methyl]-3-oxopropyl]carbamate

InChI

InChI=1S/C16H21F2NO4/c1-16(2,3)23-15(21)19-9-12(10-20)8-11-4-6-13(7-5-11)22-14(17)18/h4-7,10,12,14H,8-9H2,1-3H3,(H,19,21)

InChI Key

JCGFAZCMVVQNKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)OC(F)F)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-(2-{[4-(difluoromethoxy)phenyl]methyl}-3-oxopropyl)carbamate typically involves the reaction of tert-butyl carbamate with a difluoromethoxy-substituted benzyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques like chromatography and crystallization ensures high purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(2-{[4-(difluoromethoxy)phenyl]methyl}-3-oxopropyl)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxo derivatives, alcohols, and various substituted carbamates, depending on the specific reagents and conditions used .

Scientific Research Applications

tert-Butyl N-(2-{[4-(difluoromethoxy)phenyl]methyl}-3-oxopropyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl N-(2-{[4-(difluoromethoxy)phenyl]methyl}-3-oxopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The carbamate group can undergo hydrolysis, releasing active intermediates that exert their effects on target molecules .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Group Variations

The target compound is compared below with three analogs from the provided evidence:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Attributes
Target : tert-Butyl N-(2-{[4-(difluoromethoxy)phenyl]methyl}-3-oxopropyl)carbamate –OCF₂H, benzyl group C₁₆H₂₁F₂NO₄ 329.35 High electronegativity, metabolic stability
Analog 1 : tert-Butyl N-[2-[2-[2,3-difluoro-4-phenoxy]ethoxy]ethyl]carbamate (EP 4374877A2) –CF₃, pyrimidine, diazaspiro ring Complex* >600 (estimated) Enhanced hydrophobicity, kinase inhibition potential
Analog 2 : tert-Butyl (1-benzyl-3-methylsulfanyl-2-oxopropyl)carbamate –SCH₃, benzyl group C₁₆H₂₁NO₃S 307.41 Lipophilic, nucleophilic reactivity
Analog 3 : tert-Butyl N-[1-(3-fluorophenyl)-3-oxopropan-2-yl]carbamate 3-fluorophenyl group C₁₄H₁₈FNO₃ 279.30 Moderate electronegativity, intermediate solubility

*Analog 1’s exact formula is undisclosed but includes multiple fluorinated and aromatic groups.

Key Comparative Insights

Electron-Withdrawing Effects
  • Analog 1’s trifluoromethyl (–CF₃) and pyrimidine groups amplify hydrophobicity and π-π stacking capacity, favoring interactions with aromatic residues in proteins .
Lipophilicity and Solubility
  • Analog 3’s simpler structure (C₁₄H₁₈FNO₃) likely enhances solubility in polar solvents, making it more suitable for formulation in early-stage drug development .

Biological Activity

tert-Butyl N-(2-{[4-(difluoromethoxy)phenyl]methyl}-3-oxopropyl)carbamate is a synthetic organic compound with the molecular formula C16H21F2NO4. It belongs to the carbamate class and has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

The compound is characterized by a tert-butyl group, a difluoromethoxy-substituted phenyl ring, and a carbamate moiety. Its structural features contribute to its biological properties, influencing its interaction with various molecular targets.

Property Value
Molecular FormulaC16H21F2NO4
Molecular Weight329.34 g/mol
IUPAC Nametert-butyl N-[2-[[4-(difluoromethoxy)phenyl]methyl]-3-oxopropyl]carbamate
InChI KeyJCGFAZCMVVQNKU-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The difluoromethoxy group enhances binding affinity, allowing it to modulate various biological pathways effectively. The hydrolysis of the carbamate group can release active intermediates that exert pharmacological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity :
    • Studies have shown promising results against various microbial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile. For instance, derivatives of related compounds demonstrated minimum inhibitory concentrations (MICs) as low as 4 μg/mL against MRSA strains .
  • Anti-inflammatory Properties :
    • The compound has been explored for its potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by excessive inflammation.
  • Anticancer Activity :
    • Preliminary investigations suggest that this compound may exhibit cytotoxic effects against cancer cell lines, including MCF-7 breast cancer cells, maintaining high cell viability even at elevated concentrations .

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

  • Study on Antimicrobial Efficacy : A recent study evaluated the structure-activity relationship of phenylthiazole derivatives related to this compound. It found that modifications in the side chains significantly affected antibacterial activity, highlighting the importance of chemical structure in determining efficacy .
  • Toxicity Assessment : In toxicity evaluations, certain derivatives exhibited favorable profiles, showing minimal cytotoxicity at concentrations much higher than their MICs. This suggests a potential therapeutic window for clinical applications .
  • Metabolic Stability : Research using pharmacokinetic modeling indicated that some derivatives possess enhanced metabolic stability and membrane penetration, which are critical for prolonged therapeutic action against resistant bacterial strains .

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